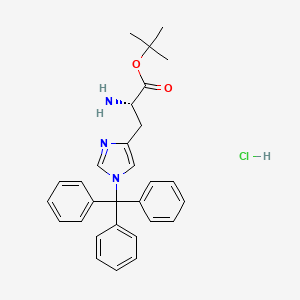
H-His(Trt)-Otbu HCl
Overview
Description
H-Histidine(Trityl)-Otbu Hydrochloride is a derivative of histidine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The trityl group protects the imidazole side chain of histidine, while the Otbu group protects the carboxyl group.
Mechanism of Action
Target of Action
H-His(Trt)-Otbu HCl, also known as 1-(Triphenylmethyl)-L-histidine, is a derivative of the essential amino acid histidine
Mode of Action
Amino acids and their derivatives, including histidine derivatives, have been known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a histidine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Histidine(Trityl)-Otbu Hydrochloride typically involves the protection of histidine’s functional groups. The trityl group is introduced to protect the imidazole side chain, and the Otbu group is used to protect the carboxyl group. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the protected histidine is attached to a resin and then subjected to various coupling reactions to form the desired peptide sequence .
Industrial Production Methods
In industrial settings, the production of H-Histidine(Trityl)-Otbu Hydrochloride involves large-scale SPPS. The process includes the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The protected histidine is loaded onto a resin, and the peptide chain is built step-by-step using standard coupling reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
H-Histidine(Trityl)-Otbu Hydrochloride can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the trityl and Otbu protective groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of the protective groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and Otbu groups.
Coupling: Standard peptide coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) are used.
Substitution: Various nucleophiles can be used to replace the protective groups.
Major Products Formed
The major products formed from these reactions include deprotected histidine, peptide chains, and substituted histidine derivatives.
Scientific Research Applications
H-Histidine(Trityl)-Otbu Hydrochloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biological Studies: Employed in the study of histidine-containing peptides and their biological functions.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Industrial Applications: Used in the production of peptide-based materials and bioconjugates.
Comparison with Similar Compounds
Similar Compounds
H-Histidine(Trityl)-OH: Similar to H-Histidine(Trityl)-Otbu Hydrochloride but lacks the Otbu protective group.
H-Histidine(Trityl)-OMe: Contains a methyl ester group instead of the Otbu group.
H-Histidine(Trityl)-2-ClTrt: Uses a 2-chlorotrityl group for protection.
Uniqueness
H-Histidine(Trityl)-Otbu Hydrochloride is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The combination of trityl and Otbu groups allows for the efficient synthesis of complex peptides with minimal side reactions .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2.ClH/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18,20-21,26H,19,30H2,1-3H3;1H/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUKIBWBKXMAT-SNYZSRNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















